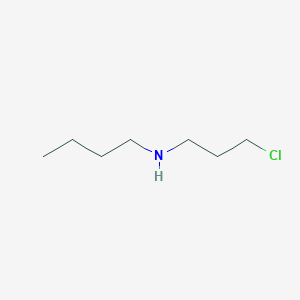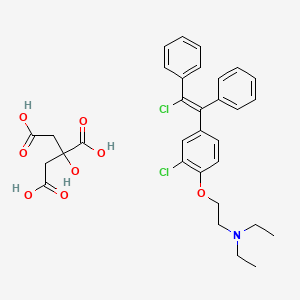
2-Bromobeclometasone Dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Dipropionato de 2-Bromobecometasona es un compuesto esteroideo sintético derivado del dipropionato de becometasona. Es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. Este compuesto se utiliza en diversas aplicaciones médicas, particularmente en el tratamiento de afecciones inflamatorias.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Dipropionato de 2-Bromobecometasona implica la bromación del dipropionato de becometasona. El compuesto bromado se aísla de la disolución madre de la primera cristalización del dipropionato de becometasona. Típicamente, se disuelve en una mezcla de solventes de hexano y acetato de etilo (8:1 v/v) y se eluyó para obtener el producto deseado .
Métodos de producción industrial
La producción industrial del Dipropionato de 2-Bromobecometasona sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante cristalización y otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones
El Dipropionato de 2-Bromobecometasona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el átomo de bromo u otros grupos funcionales.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como yoduro de sodio en acetona.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El Dipropionato de 2-Bromobecometasona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como compuesto de referencia en estudios analíticos.
Biología: Estudiado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades y afecciones inflamatorias.
Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del Dipropionato de 2-Bromobecometasona implica su interacción con los receptores de glucocorticoides. Al unirse a estos receptores, el compuesto modula la expresión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. Esto conduce a una reducción en la producción de citoquinas proinflamatorias y otros mediadores, ejerciendo así sus efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
Dipropionato de Becometasona: El compuesto principal del que se deriva el Dipropionato de 2-Bromobecometasona.
Dexametasona: Otro glucocorticoide potente con propiedades antiinflamatorias similares.
Prednisolona: Un corticosteroide ampliamente utilizado para el tratamiento de diversas afecciones inflamatorias.
Singularidad
El Dipropionato de 2-Bromobecometasona es único debido a la presencia del átomo de bromo, que puede influir en sus propiedades farmacocinéticas y farmacodinámicas. Esta modificación puede mejorar su potencia y selectividad en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C28H36BrClO7 |
|---|---|
Peso molecular |
599.9 g/mol |
Nombre IUPAC |
[2-(2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3 |
Clave InChI |
XPLMMPLHIXHNOX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)

![benzyl N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292114.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)
![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)

![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
